1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid

Purity specification Quality control Procurement standard

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 861616-63-9) is a highly functionalized cyclopropane building block bearing three electron-withdrawing groups—two nitrile substituents and one carboxylic acid—arranged on a gem-dimethyl-substituted three-membered ring. With a molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol, this compound belongs to the broader class of donor–acceptor cyclopropanes (DACs) extensively utilized in organic synthesis for ring-opening and cycloaddition transformations.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 861616-63-9
Cat. No. B2693266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid
CAS861616-63-9
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCC1(C(C1(C#N)C(=O)O)C#N)C
InChIInChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12)
InChIKeyYUNPYIYNBOJIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 861616-63-9): Structural Baseline and Procurement-Relevant Characteristics


1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 861616-63-9) is a highly functionalized cyclopropane building block bearing three electron-withdrawing groups—two nitrile substituents and one carboxylic acid—arranged on a gem-dimethyl-substituted three-membered ring . With a molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol, this compound belongs to the broader class of donor–acceptor cyclopropanes (DACs) extensively utilized in organic synthesis for ring-opening and cycloaddition transformations [1]. Unlike common monosubstituted or 1,1-disubstituted cyclopropane analogs, the 1,3-arrangement of the two cyano groups imparts a distinct electronic profile that makes this compound a specialized intermediate for the construction of nitrogen-containing heterocycles and β-amino acid scaffolds [1]. Commercial availability is demonstrated by multiple suppliers offering quantities from 1 g to 25 g with purity specifications of 95% to 98%, as verified by HPLC, NMR, or GC analysis .

Why Generic Cyclopropane Carboxylic Acids Cannot Substitute for 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid in Synthesis


Simple cyclopropane mono- or dicarboxylic acids (e.g., 2,2-dimethylcyclopropane-1-carboxylic acid, CAS 75885-59-5; or 2,2-dimethylcyclopropane-1,1-dicarboxylic acid, CAS 10147-54-3) and mono-cyano analogs (e.g., 1-cyanocyclopropane-1-carboxylic acid, CAS 6914-79-0) cannot recapitulate the reactivity profile of 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid. The dual cyano substitution at the 1- and 3-positions of the cyclopropane ring creates a uniquely electron-deficient environment that fundamentally alters the activation energy for ring-opening, the regioselectivity of nucleophilic attack, and the types of cycloaddition partners that can be engaged [1]. In donor–acceptor cyclopropane chemistry, the identity, number, and relative positions of electron-withdrawing groups directly govern reaction outcomes [1]. Substituting a 1,3-dicyano-2,2-dimethyl system with a 1,1-dicarboxylate or a 1-cyano-1-carboxylate system changes both the electronic demand and the steric environment of the cyclopropane, leading to different product distributions, reduced yields, or complete failure of the desired transformation. The comparative quantitative data in Section 3 below establish the measurable property differences that make direct substitution non-viable.

Quantitative Differentiation of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid from Closest Structural Analogs


Commercial Purity Specification: 98% vs. 95% Lower-Grade Analog

The target compound is commercially available at a certified purity of 98% from Fluorochem Ltd., a supplier trusted by major UK research universities . In comparison, alternative suppliers such as Bidepharm list the same compound at a standard purity of 95% . This 3-percentage-point difference in purity specification corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is non-trivial when the compound is used as a stoichiometric reagent in multistep syntheses where accumulated impurities can compromise downstream yields. A procurement decision that prioritizes the 98% purity grade reduces the probability of unidentified side products originating from batch impurities.

Purity specification Quality control Procurement standard

Octanol–Water Partition Coefficient (LogP): Enhanced Lipophilicity Relative to 2,2-Dimethylcyclopropane-1,1-dicarboxylic Acid

The target compound exhibits a computed LogP of 0.76, which is 33% higher (i.e., more lipophilic) than the value of 0.57 reported for the closest analog without cyano groups, 2,2-dimethylcyclopropane-1,1-dicarboxylic acid (CAS 10147-54-3) . The LogP of 0.76 also substantially exceeds the 0.37 value of the mono-cyano analog 1-cyanocyclopropane-1-carboxylic acid (CAS 6914-79-0) . This difference arises from the replacement of polar carboxyl groups with less polar nitrile functionalities, reducing the overall hydrogen-bonding capacity of the molecule. In the donor–acceptor cyclopropane literature, LogP can influence phase-transfer behavior during biphasic ring-opening reactions, the extractability of reaction products, and the chromatographic purification profile [1].

Lipophilicity Partition coefficient Physicochemical property

Polar Surface Area (PSA): 14% Higher than Dicarboxylate Analog, Enabling Differential Purification and Solubility Profiles

The target compound has a computed Polar Surface Area (PSA) of 84.88 Ų, compared to 74.60 Ų for the dicarboxylate analog 2,2-dimethylcyclopropane-1,1-dicarboxylic acid and 61.09 Ų for the mono-cyano analog 1-cyanocyclopropane-1-carboxylic acid . The intermediate PSA of the target compound arises from the balance of four hydrogen-bond acceptors (two nitrile nitrogens and two carboxylate oxygens) versus the dicarboxylate analog, which has four acceptors but two hydrogen-bond donors (both carboxylic acids), and the mono-cyano analog, which has three acceptors and one donor. A PSA value in this mid-range is known to influence both normal-phase chromatographic retention and the ability of the compound to partition across polar-organic interfaces in liquid–liquid extraction protocols [1].

Polar surface area Chromatographic behavior Solubility

Hydrogen-Bond Acceptor Count: Four Acceptors Enable Distinct Supramolecular Interactions vs. Three-Acceptor Mono-Cyano Analog

The target compound possesses four hydrogen-bond acceptor atoms (two nitrile nitrogens and two carboxylate oxygens) and one hydrogen-bond donor (the carboxylic acid proton), as reported in the Fluorochem product specification . In contrast, the mono-cyano analog 1-cyanocyclopropane-1-carboxylic acid has three acceptors and one donor, while the dicarboxylate analog 2,2-dimethylcyclopropane-1,1-dicarboxylic acid has four acceptors but two donors . The 4-acceptor/1-donor pattern of the target creates an asymmetric hydrogen-bond landscape that differs qualitatively from both the 3/1 pattern (which limits hydrogen-bond network dimensionality) and the 4/2 pattern (which introduces competing donor–donor interactions). This difference is relevant for solid-state applications such as co-crystal design, metal-organic framework (MOF) linker synthesis, and crystallization-driven purification where hydrogen-bond topology dictates packing and solubility [1].

Hydrogen bonding Supramolecular chemistry Crystal engineering

Triple Electron-Withdrawing Substitution: Three Acceptors vs. Two or One in Analog Cyclopropanes Governs Donor–Acceptor Reactivity

The target compound carries three electron-withdrawing substituents on the cyclopropane ring: two nitrile groups at positions 1 and 3 and a carboxylic acid group at position 1. This creates a 1,3-dicyano-1-carboxy substitution pattern that is distinct from the 1,1-dicarboxy pattern of 2,2-dimethylcyclopropane-1,1-dicarboxylic acid (two acceptors) and the 1-cyano-1-carboxy pattern of 1-cyanocyclopropane-1-carboxylic acid (one acceptor on one carbon, one on the adjacent carbon) . According to the donor–acceptor cyclopropane (DAC) paradigm, the activation energy for ring-opening and the regioselectivity of nucleophilic attack are directly modulated by the cumulative electron-withdrawing effect and the spatial arrangement of the acceptor groups [1]. A 1,3-difunctionalized cyclopropane bearing two strong acceptors (nitriles) generates a uniquely polarized C1–C2 and C2–C3 bond system for which the pathway and selectivity of ring cleavage cannot be extrapolated from 1,1-disubstituted or 1,2-disubstituted analogs [1].

Donor–acceptor cyclopropane Reactivity Ring-opening

High-Value Application Scenarios for 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid in Research and Preclinical Synthesis


Synthesis of β-Amino Acid Building Blocks via Regioselective Cyclopropane Ring-Opening

The 1,3-dicyano-substitution pattern enables regioselective nucleophilic ring-opening of the cyclopropane at the C1–C2 or C2–C3 bond, depending on the nature of the nucleophile and reaction conditions [1]. This behavior, arising from the triple-electron-withdrawing environment documented in Section 3 (Evidence Item 5), allows the compound to serve as a precursor to β-cyano-β-amino acid derivatives—a class of non-canonical amino acids with demonstrated utility in peptidomimetic design . The higher LogP (0.76) relative to dicarboxylate analogs (Section 3, Evidence Item 2) facilitates extraction of the ring-opened amino acid products into organic solvents, improving isolated yields in multistep sequences. Researchers procuring this compound for β-amino acid synthesis should specify the 98% purity grade (Section 3, Evidence Item 1) to minimize competing side reactions during the nucleophilic ring-opening step.

Construction of Cyano-Substituted Heterocycles via (3+2) and (3+3) Cycloaddition

Donor–acceptor cyclopropanes bearing nitrile acceptors are established substrates for (3+n) cycloaddition reactions with dipolarophiles, yielding pyrrolidines, pyrrolines, tetrahydropyridines, and fused polyheterocyclic scaffolds [1]. The presence of three electron-withdrawing groups on the target compound, particularly the 1,3-dicyano arrangement, enhances its electrophilicity as a three-carbon synthon compared to 1,1-dicarboxylate DACs [1]. The differentiated PSA of 84.88 Ų (Section 3, Evidence Item 3) and the 4-acceptor hydrogen-bond pattern (Section 3, Evidence Item 4) further influence the chromatographic purification of the resulting heterocyclic products, which typically exhibit distinct retention behavior compared to products derived from more polar dicarboxylate-based DACs. This compound is the preferred building block when the retrosynthetic plan requires a cyclopropane-1,3-dicarbonitrile scaffold rather than a cyclopropane-1,1-dicarboxylate.

Metal–Organic Framework (MOF) Linker Design Leveraging 4-Acceptor/1-Donor Hydrogen-Bond Topology

The asymmetric hydrogen-bond pattern of the target compound—four acceptors and one donor—creates a directional hydrogen-bond motif suitable for the design of organic linkers in metal–organic frameworks and hydrogen-bonded organic frameworks (HOFs) [1]. Unlike the symmetric 4-acceptor/2-donor pattern of 2,2-dimethylcyclopropane-1,1-dicarboxylic acid, which can form competing head-to-head dimer interactions, the 4/1 pattern of the target enforces a predictable assembly along specific crystallographic axes . The cyano groups additionally serve as potential coordination sites for metal nodes, offering a bifunctional linker architecture combining carboxylate metal binding with nitrile-directed hydrogen bonding. Procurement of the highest available purity (98%, Fluorochem F778910) is recommended for MOF synthesis to avoid incorporation of impurity-derived defect sites into the porous framework.

Intermediate for Insecticidal Cyclopropanecarboxylate Esters via Nitrile Hydrolysis

Cyclopropane carboxylic acids with gem-dimethyl substitution are privileged intermediates in the synthesis of pyrethroid and related insecticidal esters [1]. The target compound, bearing a hydrolyzable nitrile group adjacent to the carboxylic acid, can be converted through selective nitrile hydrolysis to 1,3-dicarboxy-2,2-dimethylcyclopropane-1-carboxylic acid derivatives, which serve as precursors to mixed ester-amide conjugates. The enhanced lipophilicity (LogP 0.76) of the dicyano intermediate, compared to the more polar dicarboxylate analog (LogP 0.57), offers practical advantages during the esterification step by improving the solubility of the acid chloride or activated ester in aprotic organic solvents . Industrial users pursuing this route should validate batch purity (Section 3, Evidence Item 1) to ensure consistent conversion during the nitrile hydrolysis step, as nitrile-containing impurities can generate off-target amide byproducts.

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